1-[2-(3-Ethyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-YL]ethan-1-one
Overview
Description
1-[2-(3-Ethyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-YL]ethan-1-one is a complex organic compound featuring a unique combination of functional groups, including an oxazole ring, a pyrrolidine ring, and an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Ethyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-YL]ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which can be synthesized using the van Leusen oxazole synthesis method. This involves the reaction of tosylmethyl isocyanide (TosMIC) with aliphatic halides and various aldehydes in ionic liquids .
The pyrrolidine ring can be introduced through a cyclization reaction involving appropriate precursors under acidic or basic conditions. The indazole ring is often synthesized via a condensation reaction between hydrazine derivatives and ketones or aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Ethyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-YL]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or indazole rings using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(3-Ethyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-YL]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-Ethyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-YL]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3-Methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-YL]ethan-1-one
- 1-[2-(3-Propyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-YL]ethan-1-one
Uniqueness
The uniqueness of 1-[2-(3-Ethyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-YL]ethan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(3-ethyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O2/c1-2-12-10-16(28-24-12)15-8-5-9-25(15)17(27)11-26-14-7-4-3-6-13(14)18(23-26)19(20,21)22/h10,15H,2-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLZPXPWYPOZKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C2CCCN2C(=O)CN3C4=C(CCCC4)C(=N3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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